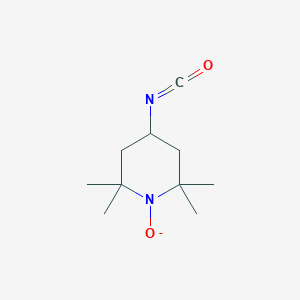

4-Isocyanato-TEMPO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is widely used in electron paramagnetic resonance (EPR) spectroscopy for the postsynthetic modification of nucleic acids, particularly RNA . This compound is notable for its stability and ability to provide valuable insights into the structure and dynamics of macromolecules.

Métodos De Preparación

4-Isocyanato-TEMPO can be synthesized from 4-amino-TEMPO through a straightforward reaction . The process involves the conversion of the amino group to an isocyanate group, typically using phosgene or its derivatives. Industrial production methods often employ non-phosgene routes due to the toxicity of phosgene. These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate .

Análisis De Reacciones Químicas

4-Isocyanato-TEMPO undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form urea derivatives.

Addition Reactions: It can add to nucleophiles such as alcohols and thiols.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed are urea derivatives, carbamates, and polyurethanes .

Aplicaciones Científicas De Investigación

Spin Labeling in Electron Paramagnetic Resonance (EPR) Spectroscopy

4-Isocyanato-TEMPO is primarily utilized as a spin label in EPR spectroscopy. This application is crucial for studying molecular dynamics and interactions within biological systems. The compound can be conjugated to biomolecules, allowing researchers to probe local structural perturbations.

- Case Study: DNA Structure Analysis

- Researchers have successfully incorporated this compound into nucleosides to create spin-labeled derivatives. These derivatives were used to study local perturbations in DNA structures through EPR spectroscopy. For instance, studies demonstrated that the incorporation of this compound into deoxyadenosine affected the melting temperature of DNA duplexes, indicating its potential for probing base-pairing interactions and structural dynamics .

Applications in RNA Research

The compound has also been employed in the study of RNA dynamics and interactions.

- Case Study: HIV-1 Transactivation Response RNA

Materials Science

In materials science, this compound serves as a functional monomer for synthesizing polymers with specific properties.

- Polymer Synthesis

- The compound can be polymerized to create materials with radical scavenging properties. These materials are valuable in developing antioxidants for various applications, including food preservation and biomedical uses.

Mechanistic Studies in Organic Chemistry

The reactivity of this compound allows it to be used in mechanistic studies involving nucleophilic substitution reactions.

- Case Study: Reaction Mechanisms

Development of Therapeutic Agents

The unique chemical structure of this compound opens avenues for developing new therapeutic agents.

- Antioxidant Properties

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-Isocyanato-TEMPO involves its ability to form stable nitroxide radicals. These radicals interact with molecular targets through electron transfer processes, providing valuable information about the microenvironment and molecular interactions. The compound’s stability is due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms .

Comparación Con Compuestos Similares

4-Isocyanato-TEMPO is unique among nitroxide spin labels due to its isocyanate functional group, which allows for specific and stable labeling of nucleic acids. Similar compounds include:

4-Amino-TEMPO: The precursor to this compound, used in similar applications but lacks the isocyanate group.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical, but without the isocyanate functionality.

4-Hydroxy-TEMPO: Another derivative used in oxidation reactions but not suitable for spin labeling.

Actividad Biológica

4-Isocyanato-TEMPO (C₁₀H₁₀N₂O) is a compound notable for its application as a spin labeling reagent in biochemical research. Its unique structure, featuring an isocyanate functional group attached to the stable free radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), allows it to serve critical roles in studying biomolecular interactions and dynamics.

- Molecular Weight : Approximately 174.20 g/mol

- Structure : The compound contains a stable radical that is essential for its reactivity in biochemical applications. The isocyanate group (-N=C=O) enhances its ability to react with nucleophiles, making it suitable for labeling biomolecules.

Biological Applications

This compound is primarily utilized in electron paramagnetic resonance (EPR) spectroscopy, where it labels biomolecules such as RNA and proteins. This labeling enables researchers to track conformational changes and interactions within these molecules under physiological conditions.

Key Applications:

- Spin Labeling : Used to label nucleic acids and proteins, facilitating studies on molecular dynamics.

- EPR Spectroscopy : Allows for the investigation of structural perturbations in biomolecules.

- RNA Dynamics : Specifically applied in studies of HIV-1 transactivation response RNA and ribozyme dynamics.

Case Studies and Experimental Data

- EPR Studies on RNA : this compound has been employed to investigate local structural changes in RNA. For instance, a study demonstrated its effectiveness in labeling adenine and cytosine nucleobases, allowing for detailed analysis of conformational changes through EPR spectroscopy .

- Synthesis and Yield : The synthesis of spin-labeled nucleosides using this compound has shown varying yields depending on the reaction conditions. For example, reactions involving TBDMS-protected nucleosides yielded labeled products with good efficiency, indicating the compound's utility in synthetic applications .

- Biological Interactions : Interaction studies have highlighted the ability of this compound to probe enzyme activity and gene regulation mechanisms by tracking conformational changes in biomolecules during catalytic processes .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| TEMPO | Stable free radical | Widely used in spin labeling; exhibits antioxidant properties. |

| 2-Isocyanato TEMPO | Isocyanate derivative | Similar reactivity but different position of the isocyanate group. |

| 4-Isothiocyanato TEMPO | Isothiocyanate derivative | Similar labeling capabilities with a different reactivity profile. |

| 4-Aminotempo | Amino derivative | Forms various conjugates; less stable than the isocyanate derivative. |

Propiedades

IUPAC Name |

4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIRLWXVLZEWBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O-])(C)C)N=C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2O2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.